10Z-Nonadecenoic acid

Description

Nomenclature and Classification within the Lipidome

The precise naming and classification of lipids are crucial for clear communication and accurate research in the field of lipidomics. Cis-10-Nonadecenoic acid is identified and categorized based on its specific chemical structure.

| Type | Name |

| Systematic Name | (10Z)-nonadec-10-enoic acid |

| Common Name | cis-10-Nonadecenoic acid |

| Lipid Shorthand | FA 19:1 |

| Other Synonyms | 10Z-Nonadecenoic acid, Nonadeca-10(Z)-enoic Acid |

The geometry of the double bond in unsaturated fatty acids significantly influences their physical and biological properties. Cis-10-Nonadecenoic acid has a stereoisomer, trans-10-Nonadecenoic acid, also known as (10E)-Nonadecenoic acid. larodan.com The "cis" configuration in cis-10-Nonadecenoic acid results in a kink in the hydrocarbon chain, a characteristic that affects how the molecule packs and interacts with other lipids in biological membranes. mtoz-biolabs.com In contrast, the "trans" isomer has a more linear structure. The methyl ester form of cis-10-Nonadecenoic acid is also a relevant stereoisomer used in analytical chemistry. nist.govnist.govnih.gov

Cis-10-Nonadecenoic acid is classified as a long-chain monounsaturated fatty acid. caymanchem.combiomol.combertin-bioreagent.comcaymanchem.commtoz-biolabs.comiarc.frfoodb.ca The designation "long-chain" refers to fatty acids with an aliphatic tail of 13 to 21 carbon atoms. iarc.frfoodb.ca Cis-10-Nonadecenoic acid possesses a 19-carbon backbone, hence the "C19" in its shorthand notation. caymanchem.combiomol.combertin-bioreagent.comcaymanchem.com The "1" in "C19:1" signifies the presence of a single double bond in its structure, making it a monounsaturated fatty acid. caymanchem.combiomol.combertin-bioreagent.comcaymanchem.com

Structural Isomerism and Stereochemical Considerations (cis- vs. trans- isomers)

Historical Context of its Discovery and Early Research Implications

While the historical records detailing the specific discovery of cis-10-Nonadecenoic acid are not extensively documented in readily available literature, early research on fatty acids laid the foundation for its identification. The development of advanced analytical techniques, such as gas chromatography and mass spectrometry, was instrumental in distinguishing and characterizing individual fatty acids from complex biological samples. caymanchem.comnist.gov Early studies involving the analysis of fatty acid methyl esters likely contributed to the identification of this particular C19:1 isomer. caymanchem.comglpbio.com Research from several decades ago on the synthesis and properties of various fatty acids, including those with unusual carbon numbers, also paved the way for understanding compounds like cis-10-Nonadecenoic acid. moleculardepot.com

Significance of cis-10-Nonadecenoic Acid in Lipid Biochemistry and Metabolism

Cis-10-Nonadecenoic acid plays a role in the broader context of lipid biochemistry and metabolism. Like other long-chain fatty acids, it is a component of cellular lipids and can be metabolized to produce energy. mtoz-biolabs.com The metabolic pathway for cis-10-Nonadecenoic acid likely involves β-oxidation, where the fatty acid is broken down to enter the tricarboxylic acid (TCA) cycle for energy production. mtoz-biolabs.com Its transport into the mitochondria for metabolism is presumed to utilize the carnitine transport system. mtoz-biolabs.com

Some research has explored the biological activities of cis-10-Nonadecenoic acid. For instance, it has been investigated for its potential to inhibit the proliferation of certain cancer cell lines and to modulate inflammatory responses. caymanchem.combiomol.combertin-bioreagent.comcaymanchem.com Furthermore, studies have suggested that long-chain fatty acids, including cis-10-Nonadecenoic acid, may influence the activity of proteins such as p53. caymanchem.combiomol.combertin-bioreagent.comcaymanchem.com It has also been identified in various biological samples, including the human placenta and blood, indicating its presence in human metabolism. nih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | caymanchem.combiomol.combertin-bioreagent.comnih.govnist.gov |

| Molecular Weight | 296.5 g/mol | caymanchem.combiomol.comnih.gov |

| CAS Number | 73033-09-7 | caymanchem.combiomol.combertin-bioreagent.comnih.govnist.gov |

Compound Names Mentioned in this Article:

(10E)-Nonadecenoic acid

(10Z)-nonadec-10-enoic acid

this compound

cis-10-Nonadecenoic acid

cis-10-Nonadecenoic acid, methyl ester

Nonadeca-10(Z)-enoic Acid

trans-10-Nonadecenoic acid

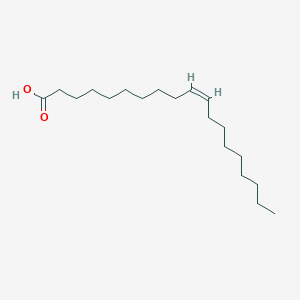

Structure

2D Structure

Properties

IUPAC Name |

(Z)-nonadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWBNGUEWHNQZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415561 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73033-09-7, 67228-95-9 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Nonadecenoic acid, (10Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-NONADECENOIC ACID, (10Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5M8P74AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Occurrence and Distribution of Cis 10 Nonadecenoic Acid

Natural Sources and Biosynthetic Origins

The origins of cis-10-Nonadecenoic acid are varied, with its synthesis and presence documented in the fungal, plant, and animal kingdoms.

Research has identified cis-10-Nonadecenoic acid as a component of the lipid fraction of certain fungi. Notably, it is found in the spores of Ganoderma lucidum, a well-known medicinal mushroom. jst.go.jpnih.govresearchgate.net An ethanolic extract of these spores was found to contain various long-chain fatty acids, including cis-10-Nonadecenoic acid. jst.go.jpnih.gov While other fatty acids like nonadecanoic acid showed higher activity in certain biological assays, the presence of cis-10-Nonadecenoic acid in these spores is significant. jst.go.jpnih.gov

Further studies have also detected the methyl ester of cis-10-Nonadecenoic acid in endophytic fungi. For instance, in a crude extract of Penicillium daleae, cis-10-nonadecenoic acid methyl ester was identified, although it was present in a lower composition compared to other fatty acid esters like 11-octadecenoic acid, methyl ester. istanbul.edu.tr The biosynthesis of fatty acids in fungi is diverse, and their identification is often facilitated by esterification to their methyl esters for analysis. researchgate.net

Cis-10-Nonadecenoic acid is a constituent of the seed oil of several plant species. One notable example is the Baobab tree (Adansonia digitata L.). Analysis of Sudanese Baobab seed oil revealed the presence of cis-10-nonadecenoic acid at a concentration of 2.67%. researchgate.netijpbs.net Other research on Baobab seed oils from different origins has shown varying amounts of this fatty acid, with some studies reporting a range of 3.18% to 8.08%. scirp.orgscirp.org In one study, the oil from unwashed seeds from Ziguinchor contained a higher percentage of cis-10-nonadecenoic acid (8.08%). scirp.org

A chemical investigation of Adansonia digitata L. seed oil from Western Sudan also identified 10-nonadecenoic acid, methyl ester as a constituent at 4.20%. innspub.net Additionally, the fatty acid has been noted in the context of Sterculia setigera Del., another plant species. wiley.com

Table 1: Fatty Acid Composition of Adansonia digitata L. Seed Oil (Sudanese variety)

| Fatty Acid | Percentage (%) |

|---|---|

| Linoleic acid | 30.63 |

| Oleic acid | 23.34 |

| Palmitic acid | 22.87 |

| Stearic acid | 5.89 |

| Malvalic acid | 5.52 |

| cis-10-Nonadecenoic acid | 2.67 |

| Sterculic acid | 1.61 |

| Arachidic acid | 1.43 |

Data sourced from a 2020 study on Sudanese Baobab seed oil. researchgate.netijpbs.net

The presence of cis-10-Nonadecenoic acid extends to the insect world. It has been identified in the lipids of the mealworm beetle, Tenebrio molitor. kosfaj.org In a comparative study of lipid extraction methods, the methyl ester of cis-10-Nonadecenoic acid was detected in varying amounts depending on the solvent used. For example, extraction with ethyl acetate (B1210297) yielded 0.06%, while isopropanol (B130326) extraction resulted in 0.23%. kosfaj.org

Table 2: Content of cis-10-Nonadecenoic acid, methyl ester in Tenebrio molitor using different extraction solvents

| Extraction Solvent | Content (% of total fatty acids) |

|---|---|

| Ethyl acetate (EtOAc) | 0.06 ± 0.003 |

| Isopropanol (IPA) | 0.23 ± 0.00 |

| Ethanol (B145695) (EtOH) | 0.14 ± 0.003 |

| n-Hexane | 0.13 ± 0.003 |

Data represents the mean ± standard deviation. kosfaj.org

Cis-10-Nonadecenoic acid has also been detected in mammalian systems, including in human biological samples, indicating its role as a human metabolite.

This fatty acid has been specifically identified in human placental tissue. nih.gov The placenta is a complex organ with a wide range of metabolic activities, and the presence of various fatty acids is crucial for its function and for fetal development. dbkgroup.orgmdpi.com Studies on the metabolome of the human placenta have confirmed the presence of a diverse array of lipids, including cis-10-nonadecenoic acid. nih.gov Furthermore, research into gestational diabetes mellitus has noted alterations in the profiles of free fatty acids in the placenta, with cis-10-nonadecenoic acid being one of the fatty acids identified. nih.gov

Within the cellular environment, cis-10-Nonadecenoic acid is predicted to be primarily located in the membrane. chemfont.ca It can also be found in the extracellular space. chemfont.ca This localization is consistent with its nature as a long-chain fatty acid. chemfont.ca It has also been found in blood and feces. chemfont.ca

Detection in Mammalian Systems and Biological Samples

Presence in Biofluids (e.g., blood, feces, serum, plasma, urine)

cis-10-Nonadecenoic acid, a monounsaturated odd-chain fatty acid, is a natural constituent within various biological fluids in the human body. Its detection has been confirmed across multiple biofluids, indicating its involvement in systemic metabolic processes. The Human Metabolome Database (HMDB) documents the presence of this fatty acid, also known as 10Z-Nonadecenoic acid, in blood and feces. nih.gov Further sources corroborate its identification in serum, plasma, and urine. nih.gov The presence of cis-10-nonadecenoic acid in these fluids makes it accessible for analysis in metabolomic studies seeking to understand physiological and pathophysiological states. One study noted that an increase in gondoic acid (cis-11-eicosenoic acid) and cis-10-nonadecenoic acid may be observed in certain health conditions. nih.gov

The following table summarizes the documented presence of cis-10-Nonadecenoic acid in various human biofluids.

| Biofluid | Presence Confirmed |

| Blood | Yes nih.govresearchgate.net |

| Feces | Yes nih.govresearchgate.net |

| Serum | Yes nih.gov |

| Plasma | Yes nih.gov |

| Urine | Yes nih.govresearchgate.net |

| This table is generated based on data from multiple metabolomic databases and research services. |

Regulation of Biosynthesis and Degradation Pathways

The metabolic pathways governing the synthesis and breakdown of cis-10-nonadecenoic acid are complex, involving specific enzymatic processes and intricate regulatory networks that respond to cellular needs and external stimuli.

Enzymatic Mechanisms of Desaturation and Elongation

The biosynthesis of odd-chain fatty acids (OCFAs) like nonadecenoic acid differs fundamentally from that of their even-chained counterparts. While even-chain fatty acids are built from two-carbon acetyl-CoA units, the synthesis of OCFAs begins with a three-carbon primer, propionyl-CoA. wikipedia.orgfrontiersin.org This initial propionyl-CoA molecule is sequentially elongated by the addition of two-carbon units from malonyl-CoA, a process catalyzed by the multi-enzyme complex fatty acid synthase (FAS). nih.gov This results in the formation of a saturated odd-chain fatty acid, such as nonadecanoic acid (C19:0).

To produce cis-10-nonadecenoic acid (C19:1), a desaturation step is required. This is carried out by fatty acid desaturase enzymes, which introduce a double bond into the acyl chain. Specifically, a Δ9-desaturase could act on the C19:0 fatty acid to introduce a double bond at the 9th carbon position, though the nomenclature cis-10 indicates the bond is between carbons 10 and 11 from the carboxyl end. Research in various organisms has shown that desaturases can exhibit activity on odd-chain substrates. For instance, a Δ12-fatty acid desaturase from the marine eukaryote Thraustochytrium aureum was found to act on C19:1Δ10 to produce C19:2Δ10, 13, demonstrating that odd-chain monounsaturated fatty acids are substrates for these enzymes. nih.govkyushu-u.ac.jp

The degradation of cis-10-nonadecenoic acid occurs through the mitochondrial process of beta-oxidation. wikipedia.org This pathway is similar to the breakdown of even-chain saturated fatty acids, involving a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. libretexts.orgnih.gov However, because cis-10-nonadecenoic acid is both an odd-chain and a monounsaturated fatty acid, additional enzymes are necessary. An isomerase is required to convert the cis double bond into a trans configuration, which is a suitable substrate for the beta-oxidation machinery. nih.govourbiochemistry.com The oxidation cycles proceed, releasing two-carbon acetyl-CoA units until the final three carbons remain as propionyl-CoA. libretexts.orgaocs.org This propionyl-CoA molecule is then converted to succinyl-CoA, which can enter the citric acid cycle, making odd-chain fatty acids partially glucogenic. ourbiochemistry.comnews-medical.net

Transcriptional and Post-Translational Control of Fatty Acid Metabolism

The intricate balance of fatty acid synthesis and degradation is tightly controlled at both the transcriptional and post-translational levels to adapt to the body's metabolic state.

Transcriptional Control: Two key families of transcription factors, Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), are master regulators of lipid metabolism. nih.govresearchgate.netscirp.org

SREBPs , particularly SREBP-1c, are pivotal in promoting lipogenesis (fatty acid synthesis). nih.govresearchgate.net In states of energy surplus, such as after a carbohydrate-rich meal, insulin (B600854) signaling activates SREBP-1c. nih.gov Activated SREBP-1c moves to the nucleus and upregulates the transcription of genes encoding key lipogenic enzymes, including fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD). nih.govnih.gov This leads to increased synthesis of fatty acids.

PPARs , especially PPARα, play the opposite role by promoting fatty acid oxidation. nih.govresearchgate.net During periods of fasting or energy demand, elevated levels of circulating fatty acids activate PPARα. nih.gov This transcription factor then induces the expression of genes involved in fatty acid uptake and beta-oxidation, effectively switching the cell's metabolism towards fat burning. nih.gov

Post-Translational Control: The activity of metabolic enzymes is also fine-tuned by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. These modifications can rapidly change an enzyme's function, stability, or location.

Acetylation: This modification of lysine (B10760008) residues on metabolic enzymes is increasingly recognized as a crucial regulatory mechanism. Hyperacetylation has been observed to affect enzymes involved in both fatty acid and glucose metabolism, potentially altering their function. frontiersin.org

O-GlcNAcylation: This involves the attachment of a single N-acetylglucosamine sugar to proteins. wiley.com It is a nutrient-sensing PTM that regulates the synthesis, storage, and use of fatty acids. Fatty acid synthase (FASN), a central enzyme in lipogenesis, is known to be directly modified and regulated by O-GlcNAcylation. wiley.com

Other acylations, such as succinylation and malonylation , also occur on metabolic enzymes, particularly within the mitochondria, and can significantly impact pathways like beta-oxidation and the citric acid cycle. mdpi.comwiley.com

These regulatory layers ensure that the synthesis and degradation of fatty acids, including cis-10-nonadecenoic acid, are precisely managed in response to the organism's nutritional and energetic status.

Influence of Nutritional and Environmental Factors on Production

The abundance of cis-10-nonadecenoic acid and other odd-chain fatty acids is significantly influenced by both diet and the metabolic activity of the gut microbiome.

Nutritional Factors: Circulating levels of certain fatty acids can serve as reliable biomarkers for their dietary intake. While the correlation for endogenously synthesized fatty acids is weaker, diet still plays a crucial role. The availability of precursors is a key determinant for OCFA synthesis. The primary precursor for the odd-numbered carbon chain is propionyl-CoA, which can be derived from the diet and, notably, from fermentation of dietary fiber by gut bacteria. wikipedia.orgnews-medical.net Therefore, a diet rich in fiber can potentially increase the substrate pool for OCFA production.

Conversely, high-fat diets have been shown to negatively impact OCFA levels. A study in mice found that a high-fat diet led to a significant depletion of serum C15:0 and liver C17:0, along with reduced expression of genes involved in fatty acid metabolism, including desaturases and elongases. nih.gov This suggests that excessive dietary fat can impair the endogenous production pathways of OCFAs. Furthermore, dietary carbohydrate intake can influence de novo lipogenesis, the process that synthesizes fatty acids, which could in turn affect the production of specific fatty acids.

Environmental Factors (Gut Microbiota): The gut microbiome is a critical environmental factor that modulates host metabolism. Gut bacteria produce short-chain fatty acids, including propionate (B1217596) (the precursor to propionyl-CoA), through the fermentation of indigestible carbohydrates. wikipedia.org Studies have shown that a high-fat diet not only reduces circulating OCFAs but also lowers the abundance of beneficial, propionate-producing gut bacteria like Akkermansia, Lactobacillus, and Bifidobacterium. nih.gov This highlights a direct link between diet, the composition of the gut microbiota, and the availability of precursors for the synthesis of odd-chain fatty acids like cis-10-nonadecenoic acid. Ruminant-derived products, such as beef and dairy, are also significant dietary sources of pre-formed OCFAs, as they are synthesized by the rumen microbiota of these animals. researchgate.net

Metabolic and Biochemical Pathways Involving Cis 10 Nonadecenoic Acid

Integration into Fatty Acid Metabolism

Cis-10-nonadecenoic acid, with its 19-carbon backbone and a single double bond, is a substrate for the primary enzymes of fatty acid metabolism, leading to its breakdown or modification.

The catabolism of cis-10-nonadecenoic acid for energy production occurs via mitochondrial beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain. mtoz-biolabs.com However, its structure as an odd-chain and monounsaturated fatty acid requires additional enzymatic steps compared to the oxidation of saturated, even-chain fatty acids. ourbiochemistry.comnih.gov

The process begins with the activation of cis-10-nonadecenoic acid to cis-10-nonadecenoyl-CoA. Beta-oxidation then proceeds for several cycles, cleaving two-carbon units in the form of acetyl-CoA. When the cis-double bond at carbon 10 reaches the position of a cis-Δ3 bond after multiple cycles, the standard enzyme, acyl-CoA dehydrogenase, cannot act on it. ourbiochemistry.com At this point, an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase , is required to convert the cis-Δ3 double bond into a trans-Δ2 double bond. ourbiochemistry.comnih.gov This new trans-intermediate is a substrate for enoyl-CoA hydratase, allowing the beta-oxidation spiral to continue. nih.gov

Being an odd-chain fatty acid with 19 carbons, the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon acyl-CoA). ourbiochemistry.comaocs.org While the acetyl-CoA enters the citric acid cycle for further oxidation, the propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a series of reactions involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. ourbiochemistry.comaocs.org This makes the propionyl-CoA fragment glucogenic, meaning it can be a precursor for glucose synthesis.

| Beta-Oxidation Step | Enzyme/Process | Description |

| Activation | Acyl-CoA Synthetase | Converts cis-10-nonadecenoic acid to cis-10-nonadecenoyl-CoA. |

| Initial Cycles | Standard Beta-Oxidation Enzymes | Seven cycles of beta-oxidation proceed, releasing 7 molecules of acetyl-CoA. |

| Isomerization | Δ3,Δ2-Enoyl-CoA Isomerase | Converts the cis-Δ3-enoyl-CoA intermediate to a trans-Δ2-enoyl-CoA intermediate. ourbiochemistry.com |

| Final Cycle | Standard Beta-Oxidation Enzymes | The last cycle produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.org |

| Propionyl-CoA Metabolism | Propionyl-CoA Carboxylase, etc. | Converts propionyl-CoA to succinyl-CoA for entry into the citric acid cycle. ourbiochemistry.com |

Cis-10-nonadecenoic acid can be further modified through elongation and desaturation, processes that alter its chain length and degree of saturation. These modifications are crucial for synthesizing a diverse range of fatty acids required for various cellular functions.

Elongation: Fatty acid elongases (ELOVL) are responsible for extending the carbon chain of fatty acids. While specific studies on cis-10-nonadecenoic acid are limited, it is plausible that it can serve as a substrate for these enzyme systems, which would add two-carbon units to produce very-long-chain fatty acids (VLCFAs) such as 21:1n-11.

Desaturation: Fatty acid desaturases introduce additional double bonds into the acyl chain. Research has shown that cis-10-nonadecenoic acid can be a substrate for desaturase enzymes. For example, studies have demonstrated its conversion to a dienoic acid, 19:1Δ10,13 , indicating the action of a Δ13 desaturase. researchgate.net This highlights how the cell can modify this fatty acid to produce polyunsaturated fatty acids. Research on the related cis-10-heptadecenoic acid (17:1) suggests that a Δ10-desaturase is responsible for its initial synthesis from a saturated precursor.

Beyond its role in energy metabolism, cis-10-nonadecenoic acid is a structural component of more complex lipids, such as glycerolipids and phospholipids (B1166683), which are fundamental to cellular membranes and energy storage. The initial step for this incorporation is the formation of lysophosphatidic acid (LPA) by glycerol-3-phosphate acyltransferase (GPAT). oup.com

Studies on similar monounsaturated fatty acids provide a model for how cis-10-nonadecenoic acid is likely integrated. For instance, cis-10-hexadecenoic acid is known to be incorporated into phosphatidylcholine (PC) and phosphatidic acid (PA) . Furthermore, fatty acids within phospholipids are not static. In activated human monocytes, for example, palmitoleic acid has been shown to be rapidly transferred from phosphatidylcholine to phosphatidylinositol (PI) , a process known as phospholipid remodeling. nih.gov It is probable that cis-10-nonadecenoic acid participates in similar pathways, being esterified into storage lipids like triacylglycerols (TAGs) or becoming a component of membrane phospholipids, thereby influencing membrane fluidity and signaling functions. oup.com

Elongation and Desaturation Processes

Lipid Transport and Cellular Uptake Mechanisms

As a long-chain fatty acid, cis-10-nonadecenoic acid cannot freely diffuse across cellular membranes at a physiologically significant rate and relies on a sophisticated system of transport proteins for its uptake and intracellular movement. nih.govnih.gov

For beta-oxidation to occur, cis-10-nonadecenoic acid must be transported from the cytoplasm into the mitochondrial matrix. mtoz-biolabs.com This transport across the inner mitochondrial membrane is mediated by the carnitine shuttle . aocs.orglibretexts.org The process involves the following key steps:

Acyl-CoA Formation: In the cytoplasm, cis-10-nonadecenoic acid is activated to cis-10-nonadecenoyl-CoA.

Carnitine Conjugation: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, exchanges the CoA with carnitine, forming cis-10-nonadecenoyl-carnitine.

Translocation: The acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

Re-conversion to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the cis-10-nonadecenoyl-carnitine back to cis-10-nonadecenoyl-CoA, releasing free carnitine. The resulting acyl-CoA is now available for the beta-oxidation pathway.

The initial entry of cis-10-nonadecenoic acid into the cell is a protein-facilitated process. aocs.orgnih.gov Several families of proteins are implicated in the transport of long-chain fatty acids across the plasma membrane:

Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the uptake of long-chain fatty acids. nih.gov

CD36 (Fatty Acid Translocase): A key transporter in tissues with high fatty acid metabolism, such as muscle and adipose tissue. nih.gov

Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins also contribute to the cellular uptake of fatty acids. aocs.org

Carnitine Transport System Involvement in Mitochondrial Entry

Interactions with Other Metabolic Pathways

cis-10-Nonadecenoic acid, a monounsaturated odd-chain fatty acid with 19 carbon atoms, engages in significant cross-talk with other central metabolic pathways. wikipedia.orgmtoz-biolabs.comiarc.fr Its metabolism, primarily through β-oxidation, yields products that directly influence carbohydrate, amino acid, and ketone body metabolism. wikipedia.orgaklectures.com

The interaction between the metabolism of cis-10-nonadecenoic acid and carbohydrate metabolism is fundamentally linked to the products of its breakdown. As an odd-chain fatty acid, its β-oxidation produces multiple molecules of acetyl-CoA until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.orgaklectures.com This is a key distinction from even-chain fatty acids, which only produce acetyl-CoA. aklectures.com

The propionyl-CoA is then converted through a series of enzymatic reactions into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. aklectures.comnews-medical.net This process has significant implications for carbohydrate metabolism:

Anaplerotic Role: The generation of succinyl-CoA replenishes the pool of TCA cycle intermediates, a process known as anaplerosis. news-medical.net This is crucial for maintaining the cycle's activity, especially when intermediates are withdrawn for other biosynthetic pathways.

Gluconeogenesis: Succinyl-CoA can be converted to malate (B86768) and then to oxaloacetate, a primary substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgnews-medical.net Therefore, unlike even-chain fatty acids which cannot produce a net increase in glucose, cis-10-nonadecenoic acid is considered gluconeogenic.

This relationship is a part of the broader "glucose-fatty acid cycle," where the metabolism of fatty acids and glucose are reciprocally regulated. nih.gov High rates of fatty acid oxidation can lead to an increase in acetyl-CoA, which can inhibit key enzymes in glycolysis, such as pyruvate (B1213749) dehydrogenase, thereby sparing glucose. nih.gov The anaplerotic contribution of cis-10-nonadecenoic acid further modulates this interplay by supporting glucose synthesis.

Table 1: Key Metabolic Intermediates in the Cross-Talk between cis-10-Nonadecenoic Acid and Carbohydrate Metabolism

| Metabolite from cis-10-Nonadecenoic Acid | Metabolic Fate | Impact on Carbohydrate Metabolism |

| Acetyl-CoA | Enters the TCA cycle or ketogenesis. | Can inhibit glucose oxidation via the glucose-fatty acid cycle. nih.gov |

| Propionyl-CoA | Converted to Succinyl-CoA. aklectures.com | Serves as a substrate for gluconeogenesis, contributing to glucose production. wikipedia.orgnews-medical.net |

| Succinyl-CoA | Enters the TCA cycle directly. | Replenishes TCA cycle intermediates (anaplerosis), supporting cellular energy production and biosynthesis. news-medical.net |

The metabolic pathways of cis-10-nonadecenoic acid also intersect with amino acid and nucleotide metabolism, primarily through shared intermediates and precursors.

The conversion of propionyl-CoA (derived from cis-10-nonadecenoic acid) to succinyl-CoA involves the intermediate methylmalonyl-CoA. wikipedia.org This intermediate is also a product of the catabolism of several essential amino acids, including isoleucine, valine, methionine, and threonine. This overlap suggests a potential for metabolic competition for the enzymes involved in this pathway.

The influence on nucleotide metabolism is more indirect. The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides is an energy-intensive process that requires precursors from both carbohydrate and amino acid metabolism. nih.govscispace.com Specifically:

Ribose-5-phosphate , a precursor for phosphoribosyl pyrophosphate (PRPP) which is essential for both purine and pyrimidine synthesis, is generated through the pentose (B10789219) phosphate (B84403) pathway, a branch of glycolysis. nih.gov

Amino acids such as glycine, aspartate, and glutamine are direct precursors for the purine and pyrimidine rings. nih.gov

By contributing to gluconeogenesis and the pool of TCA cycle intermediates, the metabolism of cis-10-nonadecenoic acid can indirectly influence the availability of these essential precursors for nucleotide biosynthesis. For instance, oxaloacetate from the TCA cycle is a direct precursor for aspartate.

Furthermore, some long-chain fatty acids have been shown to affect signaling pathways like the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of cell growth and proliferation and is sensitive to amino acid levels. africanjournalofbiomedicalresearch.comresearchgate.net Inhibition of purine synthesis has also been shown to block mTORC1 signaling. researchgate.net While direct studies on cis-10-nonadecenoic acid are lacking, its classification as a long-chain fatty acid suggests it may participate in these complex signaling networks that integrate nutrient availability with cell metabolism. caymanchem.com

The synthesis of ketone bodies (ketogenesis) primarily occurs in the liver from acetyl-CoA, particularly when carbohydrate availability is low and fatty acid oxidation is high. nih.gov Acetyl-CoA derived from the β-oxidation of cis-10-nonadecenoic acid can be a substrate for ketogenesis. mtoz-biolabs.com

However, its nature as an odd-chain fatty acid introduces a moderating factor to this process. The production of propionyl-CoA and its subsequent conversion to the gluconeogenic and anaplerotic succinyl-CoA can counteract the ketogenic drive. wikipedia.orgnews-medical.net By replenishing oxaloacetate in the TCA cycle, the entry of acetyl-CoA into the cycle is favored over its diversion to ketone body formation. wikipedia.org It has been noted that propionate (B1217596), the precursor to propionyl-CoA, does not stimulate ketogenesis in humans. wikipedia.org

Therefore, compared to an equivalent amount of an even-chain fatty acid, the metabolism of cis-10-nonadecenoic acid would be expected to be less ketogenic. This is because a portion of its carbon skeleton is shunted towards glucose synthesis rather than exclusively towards acetyl-CoA production.

Table 2: Influence of cis-10-Nonadecenoic Acid Metabolism on Ketogenesis

| Feature of cis-10-Nonadecenoic Acid Metabolism | Effect on Ketogenesis | Mechanism |

| Production of Acetyl-CoA | Pro-Ketogenic | Acetyl-CoA is the direct precursor for ketone body synthesis. nih.gov |

| Production of Propionyl-CoA | Anti-Ketogenic | Propionyl-CoA is converted to succinyl-CoA, which replenishes TCA cycle intermediates. This promotes the condensation of acetyl-CoA with oxaloacetate, reducing the acetyl-CoA pool available for ketogenesis. wikipedia.orgnews-medical.net |

Cellular and Molecular Mechanisms of Action

Modulation of Cell Signaling Pathways

cis-10-Nonadecenoic acid has been shown to interact with and modulate several critical cell signaling pathways, which are fundamental in controlling cellular responses to various stimuli. These interactions are central to its observed biological effects.

Research has indicated that long-chain fatty acids, including cis-10-nonadecenoic acid, can inhibit the activity of the p53 tumor suppressor protein. bertin-bioreagent.comcaymanchem.combiomol.comcaymanchem.com The p53 protein plays a crucial role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of damaged cells. One study demonstrated the inhibitory action of long-chain fatty acids on the DNA binding activity of p53. caymanchem.com This inhibition can have significant implications for cellular fate and is a key aspect of the compound's mechanism of action.

cis-10-Nonadecenoic acid has been found to affect the production of Tumor Necrosis Factor (TNF), a cytokine involved in systemic inflammation and the acute phase reaction. bertin-bioreagent.comcaymanchem.combiomol.comcaymanchem.com Specifically, it has been reported to prevent the production of TNF induced by lipopolysaccharide (LPS) in mouse macrophage preparations. bertin-bioreagent.comcaymanchem.combiomol.comcaymanchem.comnih.govjst.go.jp This inhibitory effect on TNF production suggests a potential role for cis-10-nonadecenoic acid in modulating inflammatory responses.

The modulation of TNF production by cis-10-nonadecenoic acid points to its broader influence on inflammatory responses. nih.govjst.go.jp By inhibiting a key pro-inflammatory cytokine, this fatty acid can interfere with the signaling cascade that leads to inflammation. The cis configuration of the double bond in its structure may contribute to its anti-inflammatory properties, similar to other cis-unsaturated fatty acids. mtoz-biolabs.com

While direct, extensive research on the antioxidant properties of pure cis-10-nonadecenoic acid is somewhat limited, some evidence suggests it may possess such capabilities. The cis configuration of its double bond is thought to confer certain antioxidant properties. mtoz-biolabs.com In a study analyzing the fixed oil from Ximenia americana L. seeds, which contains cis-10-nonadecenoic acid methyl ester, the oil demonstrated moderate antioxidant potential. lupinepublishers.comsryahwapublications.com

Influence on Inflammatory Responses

Effects on Cellular Proliferation and Apoptosis

A significant area of investigation for cis-10-nonadecenoic acid has been its effects on the fundamental cellular processes of proliferation and apoptosis, particularly in the context of cancer cells.

cis-10-Nonadecenoic acid has been examined for its potential anti-tumor activity and has been reported to inhibit the proliferation of certain cancer cells. bertin-bioreagent.comcaymanchem.combiomol.comcaymanchem.com A key example is its effect on human promyelocytic leukemia (HL-60) cells. bertin-bioreagent.comcaymanchem.combiomol.comcaymanchem.comnih.gov Research has shown that cis-10-nonadecenoic acid inhibits the proliferation of HL-60 cells with a reported IC50 value of 295 µM. bertin-bioreagent.combiomol.comfunakoshi.co.jp The IC50 value represents the concentration of a substance required to inhibit a biological process by 50%.

Furthermore, studies using annexin-V FITC/PI double staining have indicated that cis-10-nonadecenoic acid can induce apoptosis in HL-60 cells. nih.govjst.go.jp In one experiment, treatment of HL-60 cells with cis-10-nonadecenoic acid led to a progressive increase in the apoptotic cell population over 12 and 24 hours, suggesting the induction of early apoptosis. researchgate.net

Interactive Table: Investigated Effects of cis-10-Nonadecenoic Acid

| Mechanism | Effect | Cell Line/System | Key Findings | References |

| p53 Activity | Inhibition | Not specified | Long-chain fatty acids, including cis-10-nonadecenoic acid, inhibit the DNA binding activity of p53. | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

| TNF Production | Inhibition | Mouse macrophages | Prevents LPS-induced tumor necrosis factor production. | bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.govjst.go.jp |

| Cell Proliferation | Inhibition | HL-60 cells | Inhibits proliferation with an IC50 of 295 µM. | bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov |

| Apoptosis | Induction | HL-60 cells | Induces early apoptosis. | nih.govjst.go.jpresearchgate.net |

Induction of Apoptosis in Cancer Cell Lines

cis-10-Nonadecenoic acid has been identified as a long-chain fatty acid with potential anti-tumor activities, primarily through the induction of apoptosis in various cancer cell lines. caymanchem.combertin-bioreagent.com Research indicates that this monounsaturated fatty acid can inhibit the proliferation of human promyelocytic leukemia (HL-60) cells, with a reported half-maximal inhibitory concentration (IC50) of 295 µM. caymanchem.combertin-bioreagent.com Studies using annexin-V FITC/PI double staining have confirmed that cis-10-nonadecenoic acid induces apoptosis in HL-60 cells. nih.govjst.go.jpresearchgate.net

The cytotoxic effects of this compound are not limited to leukemia cells. Extracts containing cis-10-nonadecenoic acid have demonstrated cytotoxic activity against a range of human cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116). nih.govscielo.br The mechanisms underlying this tumor-killing activity are thought to be multifaceted. One proposed mechanism is the inhibition of tumor necrosis factor (TNF) production, which was observed in mouse macrophage preparations. nih.govjst.go.jpresearchgate.net Furthermore, like other long-chain fatty acids, cis-10-nonadecenoic acid has been shown to inhibit the activity of the p53 tumor suppressor protein, which could represent a complex role in cellular fate. caymanchem.combertin-bioreagent.com Other potential mechanisms by which fatty acids can trigger apoptosis in tumor cells include the increased generation of reactive oxygen species (ROS) and the activation of caspase enzymes. scielo.br

| Cell Line | Cancer Type | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Inhibition of proliferation and induction of apoptosis. | 295 µM | caymanchem.com, nih.gov, bertin-bioreagent.com |

| HeLa | Human Cervical Cancer | Cytotoxicity observed from an extract containing the compound. | Not specified for pure compound. | nih.gov |

| MCF-7 | Human Breast Cancer | Strong cytotoxic activity from an extract containing the compound. | Not specified for pure compound. | scielo.br |

| HepG2 | Human Liver Cancer | Very strong cytotoxic activity from an extract containing the compound. | Not specified for pure compound. | scielo.br |

| HCT-116 | Human Colon Cancer | Very strong cytotoxic activity from an extract containing the compound. | Not specified for pure compound. | scielo.br |

Regulation of Gene Expression

The biological activities of cis-10-nonadecenoic acid extend to the regulation of gene expression, particularly impacting genes involved in lipid metabolism and cell cycle control.

cis-10-Nonadecenoic acid is involved in pathways that regulate lipid homeostasis. In a study on porcine adipocytes differentiated in vitro, an extract containing cis-10-nonadecenoic acid was shown to influence the mRNA levels of key adipocyte marker genes. nih.gov Specifically, the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and CCAAT/Enhancer-Binding Protein Alpha (CEBPA), two master regulators of adipogenesis, was significantly affected. nih.gov The expression of Fatty Acid Binding Protein 4 (FABP4), a gene involved in fatty acid uptake and transport within adipocytes, was also modulated. nih.gov

Further evidence comes from studies on the microalga Chlorella pyrenoidosa, where culture conditions favoring the synthesis of cis-10-nonadecenoic acid also led to the enhanced expression of genes involved in fatty acid synthesis. mdpi.com In a different model, examining the effects of Pu-erh tea on mice fed a high-fat diet, changes in the serum profile of fatty acids, including cis-10-nonadecenoic acid, were associated with altered hepatic expression of genes controlling fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.gov

| Gene | Function | Model System | Observed Impact | Reference |

|---|---|---|---|---|

| PPARG | Master regulator of adipogenesis | Porcine Adipocytes | Transcript level significantly increased. | nih.gov |

| CEBPA | Key transcription factor for adipogenesis | Porcine Adipocytes | Transcript level significantly increased. | nih.gov |

| FABP4 | Fatty acid uptake and transport | Porcine Adipocytes | No significant difference compared to control, but varied between doses. | nih.gov |

| SREBP1c | Regulator of fatty acid synthesis | Mouse Liver (High-Fat Diet) | Expression modulated in a diet study involving changes in fatty acid profiles. | nih.gov |

Research has demonstrated that cis-10-nonadecenoic acid, as a component of bioactive extracts, can influence the expression of genes critical to cell growth, proliferation, and differentiation. In a study using porcine fibroblasts, an extract containing this fatty acid was found to decrease the transcript levels of several cell proliferation marker genes. nih.gov These included Cyclin D1 (CCND1), a key regulator of cell cycle progression, as well as Minichromosome Maintenance Complex Component 2 (MCM2) and Proliferating Cell Nuclear Antigen (PCNA), both of which are essential for DNA replication. nih.gov

In the context of cancer, the regulatory effects are also significant. An ethanol (B145695) extract containing cis-10-nonadecenoic acid was shown to regulate the mRNA expression of the Tumor Protein p53 (TP53) and B-cell lymphoma 2 (BCL2) genes in treated HeLa cancer cells. nih.gov TP53 is a critical tumor suppressor gene that governs the cell cycle and apoptosis, while BCL2 is a key anti-apoptotic gene. nih.gov The finding that long-chain fatty acids can inhibit p53 activity further underscores the compound's interaction with crucial cell-cycle-related genetic pathways. caymanchem.combertin-bioreagent.com

| Gene | Function | Model System | Observed Impact | Reference |

|---|---|---|---|---|

| TP53 | Tumor suppressor, cell cycle regulation, apoptosis | HeLa Cells | mRNA expression was regulated by an extract containing the compound. | nih.gov |

| BCL2 | Anti-apoptotic protein | HeLa Cells | mRNA expression was regulated by an extract containing the compound. | nih.gov |

| CCND1 | Cell cycle regulator (G1/S transition) | Porcine Fibroblasts | Transcript level decreased at the highest dose. | nih.gov |

| MCM2 | DNA replication licensing factor | Porcine Fibroblasts | Transcript level decreased at concentrations above 5 mg/mL. | nih.gov |

| PCNA | DNA synthesis and repair | Porcine Fibroblasts | Transcript level decreased at concentrations above 5 mg/mL. | nih.gov |

Research Methodologies for Studying Cis 10 Nonadecenoic Acid

Isolation and Purification Techniques

The initial step in studying cis-10-Nonadecenoic acid from natural sources involves its isolation and purification from biological matrices. This process is fundamental to ensure that subsequent analytical procedures are accurate and free from interference.

The extraction of lipids, including cis-10-Nonadecenoic acid, from biological materials is a critical preliminary step. The choice of extraction method can significantly influence the yield and purity of the extracted fatty acids.

One common approach involves solvent extraction. For instance, in the study of lipids from the mealworm Tenebrio molitor, green solvents like ethyl acetate (B1210297) (EtOAc) and isopropyl alcohol (IPA) have been used, showing higher oil extraction yields compared to traditional solvents like n-hexane. kosfaj.org The process can involve initial steps such as deep-freezing and blanching of the biological material to inactivate enzymes and reduce microbial contamination. kosfaj.org Another method involves the use of a Soxhlet extractor with a solvent like hexane (B92381) for several hours to extract fixed oils from seeds, such as those from Ximenia americana. researchgate.net

Liquid-liquid extraction is another technique employed to separate free fatty acids from a sample solution. who.int This often precedes derivatization steps required for certain types of analysis. who.int For example, after obtaining a lipid extract, it can be transesterified using reagents like a mixture of dichloromethane (B109758) and Hilditch reagent, followed by separation through centrifugation with dichloromethane and deionized water. ijastnet.com

The table below summarizes different extraction approaches for lipids from biological sources.

| Extraction Method | Solvent(s) | Biological Source Example | Key Features |

| Green Solvent Extraction | Ethyl acetate (EtOAc), Isopropyl alcohol (IPA) | Tenebrio molitor (Mealworm) | Higher oil yield compared to n-hexane. kosfaj.org |

| Soxhlet Extraction | Hexane | Ximenia americana seeds | Continuous extraction for fixed oils. researchgate.net |

| Liquid-Liquid Extraction | Not specified | General sample solutions | Used to separate free fatty acids. who.int |

| Transesterification followed by extraction | Dichloromethane, Hilditch reagent | Marine mammals | Prepares fatty acid methyl esters for analysis. ijastnet.com |

Once extracted, chromatographic techniques are essential for separating cis-10-Nonadecenoic acid from other lipid components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful methods used for this purpose. researchgate.net

HPLC, particularly in a reverse-phase setup, can separate fatty acids based on their hydrophobicity. jsbms.jpnih.gov For instance, a method using a LiChroCART RP-18 column with a gradient of solvents can effectively separate fatty acid derivatives. nih.gov The separation principle in reversed-phase HPLC for fatty acids is influenced by factors like chain length and the number and position of double bonds, with longer and more saturated chains generally eluting later. jsbms.jp

Gas chromatography is widely used for the analysis of fatty acids, which are typically converted to their more volatile methyl esters (FAMEs) prior to injection. ijastnet.comresearchgate.net The separation is achieved on a capillary column, such as a VF-5MS or Rtx-5ms, where compounds are separated based on their boiling points and interactions with the stationary phase. nist.govsryahwapublications.com The retention time of a compound is a key parameter for its identification. nist.gov

Extraction Protocols from Biological Matrices

Analytical Techniques for Identification and Quantification

Following separation, various analytical techniques are employed for the definitive identification and precise quantification of cis-10-Nonadecenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids like cis-10-Nonadecenoic acid. researchgate.netresearchgate.netresearchgate.netcaymanchem.com This method combines the separation power of GC with the detection capabilities of mass spectrometry, which provides information about the mass-to-charge ratio of ionized molecules and their fragments. sryahwapublications.com The identification of compounds is often achieved by comparing their mass spectra with those in established libraries, such as the NIST library. researchgate.net

To make fatty acids suitable for GC analysis, they are commonly converted into their fatty acid methyl esters (FAMEs). researchgate.netcaymanchem.com This derivatization process increases the volatility of the fatty acids, which is necessary for their passage through the GC column. researchgate.net

A common derivatization reagent is 14% Boron trifluoride in methanol (B129727) (BF3-MeOH). researchgate.net The process typically involves heating the lipid extract with the reagent. researchgate.net For example, an optimized protocol for suet oil involved using 10 mL of 14% BF3-MeOH and heating at 60°C for 10 minutes. researchgate.net Another approach involves using methanolic HCl. In one study, after an initial heating step, methanolic HCl was added, and the sample was heated again before extracting the FAMEs with hexane. kosfaj.org Hilditch reagent followed by heating is another documented method for transesterification. ijastnet.com The resulting FAMEs, such as cis-10-Nonadecenoic acid methyl ester, can then be analyzed by GC-MS. sryahwapublications.com

The table below outlines common derivatization strategies for preparing FAMEs.

| Derivatization Reagent | Conditions | Application Example |

| 14% Boron trifluoride in methanol (BF3-MeOH) | Heating at 60°C for 10 minutes. researchgate.net | Analysis of fatty acids in suet oil. researchgate.net |

| Methanolic HCl | Heating at 50°C. kosfaj.org | Analysis of fatty acids from Tenebrio molitor. kosfaj.org |

| Hilditch reagent | Heating at 100°C for 1 hour. ijastnet.com | Analysis of fatty acids in marine mammals. ijastnet.com |

For quantitative analysis using GC-MS, an internal standard is often used to improve accuracy and precision. unit.no A known amount of the internal standard, a compound not present in the sample, is added before sample preparation to account for variations during the process. unit.no

Method validation is crucial to ensure the reliability of the quantitative results. This includes assessing parameters such as linearity, limit of quantification (LOQ), and recovery. For example, in the analysis of fatty acids in suet oil, the method showed good linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net The recovery of the FAMEs was in the range of 82.1% to 98.7%, and the LOQs were between 1.25 and 5.95 µg/L, demonstrating the sensitivity of the method. researchgate.netnih.gov These validation parameters confirm that the method is suitable for the accurate determination of fatty acid concentrations in the sample. researchgate.net

Derivatization Strategies (e.g., Methyl Esters)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of cis-10-Nonadecenoic acid. This powerful analytical tool offers high sensitivity and accuracy, enabling the detection of minute concentrations of the fatty acid and its metabolites in complex biological matrices such as cells, tissues, and bodily fluids. mtoz-biolabs.com The specificity of LC-MS/MS is achieved through the optimization of chromatographic separation conditions and mass spectrometry detection parameters, which allows for the effective differentiation of cis-10-Nonadecenoic acid from other structurally similar endogenous or exogenous substances. mtoz-biolabs.com

In practice, LC-MS/MS is employed for the quantitative analysis of cis-10-Nonadecenoic acid. For instance, a targeted analytical method using a triple quadrupole mass spectrometer can be developed. mdpi.com This often involves the use of an internal standard, such as a deuterated or a structurally similar but distinct fatty acid, to correct for any loss during sample preparation and analysis. waters.comfrontiersin.org The technique has been successfully applied to profile total fatty acid hydroperoxides in human serum and lipoproteins, where cis-10-Nonadecenoic acid served as an internal standard. mdpi.com Furthermore, LC-MS/MS is invaluable in metabolomics studies, where it helps in identifying and quantifying changes in the metabolic profile of organisms or cells in response to various stimuli or conditions. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cis-10-Nonadecenoic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. ashpublications.org This allows for the precise determination of its structure, including the confirmation of the cis configuration of the double bond at the tenth carbon atom. jst.go.jpnih.gov

NMR has been instrumental in identifying cis-10-Nonadecenoic acid as a component of complex biological mixtures. For example, NMR spectroscopic data, in conjunction with mass spectrometry, indicated the presence of a mixture of long-chain fatty acids, including cis-10-Nonadecenoic acid, in the spores of Ganoderma lucidum. jst.go.jpnih.gov This was crucial in guiding the isolation and subsequent biological activity testing of these compounds. jst.go.jpnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as specific as LC-MS/MS or NMR for structural determination, Ultraviolet-Visible (UV-Vis) spectroscopy can be a useful tool for the quantitative analysis of fatty acids, including cis-10-Nonadecenoic acid, particularly after derivatization or in specific formulations. The technique is based on the principle that molecules absorb light at specific wavelengths. For fatty acids, direct UV absorption can be weak, but it can be enhanced through various methods. nih.gov

UV-Vis spectroscopy has been employed for the determination of polyunsaturated fatty acids in various materials by measuring the absorption before and after isomerization. optica.org In the context of analyzing biotherapeutic drug products, a UV-based method was developed for the assessment of oleic acid content, which could potentially be adapted for cis-10-Nonadecenoic acid. waters.com It's important to note that impurities can significantly affect UV absorption measurements of fatty acids, so purification of the sample is often necessary for accurate results. nih.gov

In Vitro Cell Culture Models

In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms of action of cis-10-Nonadecenoic acid. These models allow for controlled experiments to assess its effects on specific cell types.

Mammalian Cell Lines (e.g., HL-60 cells, mouse macrophages)

Mammalian cell lines are widely used to study the potential therapeutic effects of cis-10-Nonadecenoic acid. The human promyelocytic leukemia cell line, HL-60, has been a key model for evaluating its anti-tumor activity. caymanchem.combertin-bioreagent.com Studies have shown that cis-10-Nonadecenoic acid can inhibit the proliferation of HL-60 cells. nih.govcaymanchem.combertin-bioreagent.com Furthermore, it has been observed to induce apoptosis (programmed cell death) in these cells, a crucial mechanism for its potential anti-cancer effects. jst.go.jpresearchgate.netresearchgate.net

In addition to cancer cells, the effect of cis-10-Nonadecenoic acid on immune cells has also been investigated using mouse macrophages. Research has demonstrated that this fatty acid can prevent the production of tumor necrosis factor (TNF), an inflammatory cytokine, induced by lipopolysaccharide (LPS) in mouse macrophages. nih.govcaymanchem.combertin-bioreagent.com This suggests a potential anti-inflammatory role for cis-10-Nonadecenoic acid.

| Cell Line | Organism | Key Findings |

| HL-60 | Human | Inhibition of cell proliferation, induction of apoptosis. jst.go.jpnih.govcaymanchem.combertin-bioreagent.comresearchgate.netresearchgate.net |

| Mouse Macrophages | Mouse | Inhibition of LPS-induced tumor necrosis factor production. nih.govcaymanchem.combertin-bioreagent.com |

Bacterial Models (e.g., Escherichia coli)

Bacterial models, such as Escherichia coli, have been utilized to study the metabolic pathways involving cis-10-Nonadecenoic acid. In a study on gentamicin-resistant E. coli, metabolomic analysis revealed significantly decreased levels of cis-10-Nonadecenoic acid compared to the gentamicin-sensitive strain. mdpi.com This finding suggests an alteration in lipid metabolism associated with antibiotic resistance in this bacterium. mdpi.com

In Vivo Animal Models

In vivo animal models are crucial for understanding the physiological effects of cis-10-Nonadecenoic acid in a whole organism. While specific studies focusing solely on the administration of isolated cis-10-Nonadecenoic acid in animal models are not extensively detailed in the provided context, related research provides a framework for such investigations.

For instance, studies on the effects of other fatty acids, such as oleic acid and linolenic acid, have been conducted in mice to evaluate their impact on hematopoietic stem cell proliferation. ashpublications.org These studies involve the oral administration of the fatty acids to the animals, followed by the analysis of bone marrow cells. ashpublications.org Similar methodologies could be applied to investigate the in vivo effects of cis-10-Nonadecenoic acid.

Furthermore, animal models, specifically Swiss albino mice, have been used to evaluate the analgesic and hypoglycemic activities of plant extracts containing various compounds, including the methyl ester of cis-10-Nonadecenoic acid. wiley.com These studies involve inducing conditions like pain or diabetes in the animals and then assessing the therapeutic potential of the administered substance. wiley.com Such models would be valuable for exploring the potential systemic effects of cis-10-Nonadecenoic acid.

Murine Models for Inflammatory Response Studies

The investigation of the anti-inflammatory properties of cis-10-Nonadecenoic acid has been facilitated by the use of murine models. A key model involves the use of mouse macrophages to study the compound's effect on inflammatory pathways. caymanchem.combertin-bioreagent.comresearchgate.netjst.go.jp Specifically, researchers have utilized lipopolysaccharide (LPS) to induce an inflammatory response in these cells, which is a standard method for mimicking bacterial-induced inflammation.

In this model, the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, is measured. Studies have demonstrated that cis-10-Nonadecenoic acid can inhibit the LPS-induced production of TNF-α in mouse macrophages. caymanchem.combertin-bioreagent.comresearchgate.netjst.go.jp This inhibitory action suggests a potential mechanism by which this fatty acid may exert its anti-inflammatory effects.

| Model System | Inducer | Key Finding |

| Mouse Macrophages | Lipopolysaccharide (LPS) | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production |

Models for Cancer Research

The anti-cancer potential of cis-10-Nonadecenoic acid has been explored using both in vitro and in vivo models. A prominent in vitro model is the human promyelocytic leukemia cell line, HL-60. caymanchem.combertin-bioreagent.comresearchgate.netjst.go.jp This cell line is widely used in cancer research to screen for compounds with anti-proliferative and apoptosis-inducing capabilities. Research has shown that cis-10-Nonadecenoic acid can inhibit the proliferation of HL-60 cells. caymanchem.combertin-bioreagent.com Furthermore, studies using annexin-V FITC/PI double staining have indicated that the compound can induce apoptosis in these cells. researchgate.netresearchgate.net

In terms of in vivo murine models, research has pointed to the use of Hepa1-6-bearing C57 BL/6 mice. nih.gov These mice, bearing a murine hepatoma cell line, serve as a model for hepatocellular carcinoma. While studies have often investigated extracts of Ganoderma lucidum (which contains cis-10-Nonadecenoic acid) in these models, the findings have contributed to understanding the potential anti-tumor effects of its constituent fatty acids. nih.gov Another study has also highlighted the toxicity of various fatty acids on the B16F10 murine melanoma cell line, indicating its potential use as a model to study the effects of compounds like cis-10-Nonadecenoic acid. researchgate.net

| Model System | Research Focus | Key Findings |

| HL-60 Human Leukemia Cells (in vitro) | Cell Proliferation, Apoptosis | Inhibition of cell proliferation, Induction of apoptosis |

| Hepa1-6-bearing C57 BL/6 Mice (in vivo) | Hepatocellular Carcinoma | Used in network pharmacology analysis of extracts containing cis-10-Nonadecenoic acid |

| B16F10 Murine Melanoma Cells (in vitro) | Cytotoxicity | Model for studying fatty acid toxicity in cancer cells |

Computational and Bioinformatic Approaches

Metabolomics Profiling and Data Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been a valuable tool in research involving cis-10-Nonadecenoic acid. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the high-throughput analysis of fatty acid profiles in biological samples. mtoz-biolabs.comfrontiersin.orgnih.gov

In some metabolomics studies, cis-10-Nonadecenoic acid has been used as an internal standard. frontiersin.org This is due to its stable nature and its presence in various biological systems, which allows for the accurate quantification of other metabolites. For instance, it has been utilized in studies investigating the metabolic effects of treatments in aged rats. frontiersin.org Furthermore, metabolomic analyses of serum samples from patients with coronary artery disease have included the quantification of cis-10-Nonadecenoic acid as part of a broader panel of fatty acids to identify potential biomarkers. nih.gov

| Technique | Application in cis-10-Nonadecenoic Acid Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in metabolomics studies, analysis of fatty acid profiles. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid levels in serum and other biological samples. |

Pathway Analysis and Network Construction

To understand the complex biological interactions and mechanisms of action of cis-10-Nonadecenoic acid, researchers have turned to pathway analysis and network construction. These bioinformatic approaches help to elucidate how the compound may influence various signaling pathways and cellular processes.

| Approach | Application in Research Related to cis-10-Nonadecenoic Acid |

| Network Pharmacology | Investigating the anti-cancer mechanisms of natural extracts containing the compound. |

| Pathway Enrichment Analysis | Identifying signaling pathways potentially modulated by extracts containing the compound. |

Therapeutic and Biomedical Research Applications

Antitumor Research and Oncological Implications

Cis-10-Nonadecenoic acid has been a subject of interest in cancer research, with studies exploring its direct and indirect impacts on cancer cells. caymanchem.comonlineijp.combhumipublishing.com The compound has been identified in various plant and fungal extracts known for their traditional medicinal uses, prompting a closer look at its specific contributions to their anti-tumor properties. researchgate.netwiley.comresearchgate.netetflin.com

Research has shown that cis-10-Nonadecenoic acid can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to inhibit the growth of HL-60 human leukemia cells with a half-maximal inhibitory concentration (IC50) of 295 µM. caymanchem.combertin-bioreagent.com However, its effectiveness can be less potent compared to its saturated counterpart, nonadecanoic acid, which showed a higher inhibitory activity on the same cell line. researchgate.netjst.go.jpnih.gov

Mechanisms of Apoptosis Induction in Cancer Cells

A key area of investigation is the ability of cis-10-Nonadecenoic acid to induce apoptosis, or programmed cell death, in cancer cells. Studies utilizing annexin-V FITC/PI double staining have demonstrated that this fatty acid can induce apoptosis in HL-60 cells. researchgate.netjst.go.jpnih.gov The apoptotic cell population in HL-60 cells treated with cis-10-Nonadecenoic acid progressively increased over 24 hours, indicating an induction of early apoptosis. researchgate.net This is in contrast to nonadecanoic acid, which appeared to lead to a greater degree of secondary necrosis. researchgate.net

Synergistic Effects with Established Chemotherapeutics

The potential for cis-10-Nonadecenoic acid to work in concert with existing cancer treatments is an emerging area of research. While direct studies on its synergistic effects are limited, the exploration of natural extracts containing this fatty acid alongside chemotherapeutic agents suggests a promising avenue. For example, an extract containing various bioactive compounds, including fatty acids, showed synergistic effects with doxorubicin (B1662922) and 5-fluorouracil (B62378) in treating osteosarcoma and colorectal carcinoma cells, respectively. researchgate.net This indicates a potential for cis-10-Nonadecenoic acid to enhance the efficacy of conventional chemotherapy, though more specific research is required.

Inhibition of Tumor Progression and Metastasis

The influence of cis-10-Nonadecenoic acid on the later stages of cancer, such as tumor progression and metastasis, is another critical research focus. While direct evidence is still being gathered, some studies on related compounds and extracts provide indirect support for this potential. For instance, oleic acid, another monounsaturated fatty acid, has been shown to inhibit the proliferation and growth of endometrial cancer cells. etflin.com The ability of certain fatty acids to interfere with pathways that control cell proliferation and migration suggests that cis-10-Nonadecenoic acid may also possess properties that inhibit these malignant processes. ekb.eg

Immunomodulatory Effects and Anti-Inflammatory Research

Beyond its role in oncology, cis-10-Nonadecenoic acid is being investigated for its ability to modulate the immune system and its potential anti-inflammatory properties. preprints.orgtandfonline.com Chronic inflammation is a known driver of many diseases, including cancer, making compounds with anti-inflammatory activity valuable subjects of study. researchgate.netresearchgate.netnih.gov

Suppression of Pro-Inflammatory Cytokine Production

A notable finding is the ability of cis-10-Nonadecenoic acid to suppress the production of pro-inflammatory cytokines. Research has shown that it can prevent the production of tumor necrosis factor (TNF), a key inflammatory cytokine, induced by lipopolysaccharide in mouse macrophages. caymanchem.combertin-bioreagent.comjst.go.jpnih.gov This suggests a direct mechanism by which this fatty acid can exert anti-inflammatory effects.

Modulation of Immune Cell Function

The influence of cis-10-Nonadecenoic acid extends to the function of various immune cells. science.gov Fatty acids are known to play a role in modulating the function of immune cells, and the anti-inflammatory properties of cis-10-Nonadecenoic acid likely stem from its interaction with these cells. wiley.com For instance, n-3 fatty acids have been shown to affect T-cell proliferation and the secretion of interleukins. science.gov While more research is needed to delineate the specific effects of cis-10-Nonadecenoic acid on different immune cell populations, its ability to inhibit TNF production in macrophages is a significant indicator of its immunomodulatory potential. caymanchem.combertin-bioreagent.comjst.go.jpnih.gov

Research Findings on cis-10-Nonadecenoic Acid

| Research Area | Cell Line/Model | Key Findings | Reference |

| Antitumor Activity | HL-60 (Human Leukemia) | Inhibited cell proliferation with an IC50 of 295 µM. | caymanchem.combertin-bioreagent.com |

| Apoptosis Induction | HL-60 (Human Leukemia) | Induced early apoptosis, as shown by annexin-V FITC/PI double staining. | researchgate.netresearchgate.net |

| p53 Inhibition | Not specified | Inhibited the DNA binding activity of the p53 tumor suppressor protein. | caymanchem.com |

| Anti-inflammatory | Mouse Macrophages | Prevented lipopolysaccharide-induced tumor necrosis factor (TNF) production. | caymanchem.comjst.go.jpnih.gov |

Potential Roles in Metabolic Diseases

The role of free fatty acids (FFAs) in metabolic diseases is well-documented, with different fatty acids exhibiting distinct effects. Cis-10-Nonadecenoic acid is being investigated within this context for its potential influence on lipid profiles and conditions like metabolic syndrome. chemsrc.com

Lipid homeostasis is crucial for cardiovascular health, with low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol being key players. mdpi.com Research suggests that cis-monounsaturated fatty acids, as a class, may contribute positively to lipid profiles by helping to lower LDL levels while raising HDL levels. mtoz-biolabs.com

Studies involving substances containing cis-10-Nonadecenoic acid have provided correlational evidence. For instance, an investigation into the effects of a propolis extract, which was found to contain cis-10-Nonadecenoic acid through GC-MS analysis, observed significant improvements in the lipid profiles of cisplatin-treated rats. The administration of the extract led to a notable decrease in cholesterol, triglyceride, and LDL levels, alongside an increase in HDL levels. ekb.eg

In another study, obese mice on a high-fat diet were treated with Pu-erh tea, which also contains cis-10-Nonadecenoic acid. nih.gov The treatment resulted in a significant reduction in serum lipids, including total cholesterol, triglycerides, and LDL. nih.govresearchgate.net These findings suggest a potential role for cis-10-Nonadecenoic acid, as part of a complex mixture, in modulating lipid levels, although direct causality is yet to be established.